

3-(1H-pyrazol-1-yl)propanenitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-(1H-pyrazol-1-yl)propanenitrile**

Cat. No.: **B1311428**

[Get Quote](#)

An In-depth Technical Guide to **3-(1H-pyrazol-1-yl)propanenitrile**

This guide provides a comprehensive overview of **3-(1H-pyrazol-1-yl)propanenitrile**, a key chemical intermediate in pharmaceutical research. It details the compound's chemical structure, nomenclature, and physicochemical properties. Furthermore, it presents a representative synthesis protocol and explores the role of its derivatives in drug development, particularly as selective inhibitors of Tyrosine Kinase 2 (TYK2) for treating inflammatory diseases.

Chemical Structure and Nomenclature

3-(1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound featuring a pyrazole ring N-substituted with a propanenitrile group.

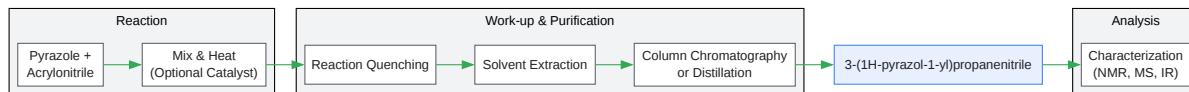
- IUPAC Name: **3-(1H-pyrazol-1-yl)propanenitrile**^[1]
- Synonyms: Pyrazole-1-propionitrile^[2], 3-Pyrazol-1-ylpropanenitrile^[3]
- CAS Number: 88393-88-8^[3]^[4]
- Molecular Formula: C₆H₇N₃^[1]^[3]^[5]
- SMILES: C1=CN(N=C1)CCC#N^[1]^[3]

Chemical Structure:

Caption: 2D Structure of **3-(1H-pyrazol-1-yl)propanenitrile**.

Physicochemical and Computational Data

A summary of the key physical, chemical, and computed properties of **3-(1H-pyrazol-1-yl)propanenitrile** is presented below. This data is essential for its application in chemical synthesis and drug design.


Property	Value	Reference
Molecular Weight	121.14 g/mol	[3][5]
Appearance	Oil	[4]
Boiling Point	129 °C (at 11 Torr)	[4]
Density	1.08 g/cm ³	[4]
Monoisotopic Mass	121.063995 Da	[1]
Solubility	Sparingly in DMSO, Slightly in Methanol	[4]
pKa (Predicted)	1.85 ± 0.10	[4]
XLogP (Predicted)	-0.8	[1]
Topological Polar Surface Area (TPSA)	41.61 Å ²	[3]
Hydrogen Bond Donors	0	[3]
Hydrogen Bond Acceptors	3	[3]
Rotatable Bonds	2	[3]

Synthesis and Experimental Protocols

The synthesis of **3-(1H-pyrazol-1-yl)propanenitrile** is typically achieved through a Michael addition reaction, specifically the cyanoethylation of pyrazole with acrylonitrile. This reaction is a common and efficient method for N-alkylation of pyrazole derivatives.

General Synthesis Workflow

The diagram below illustrates the logical workflow for the synthesis and purification of **3-(1H-pyrazol-1-yl)propanenitrile**.

[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow.

Detailed Experimental Protocol

This protocol is a representative example for the cyanoethylation of pyrazole.

Materials:

- Pyrazole
- Acrylonitrile
- Triton B (Benzyltrimethylammonium hydroxide, 40% in methanol) or another suitable base catalyst
- Dichloromethane (DCM) or another suitable solvent
- Water
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography

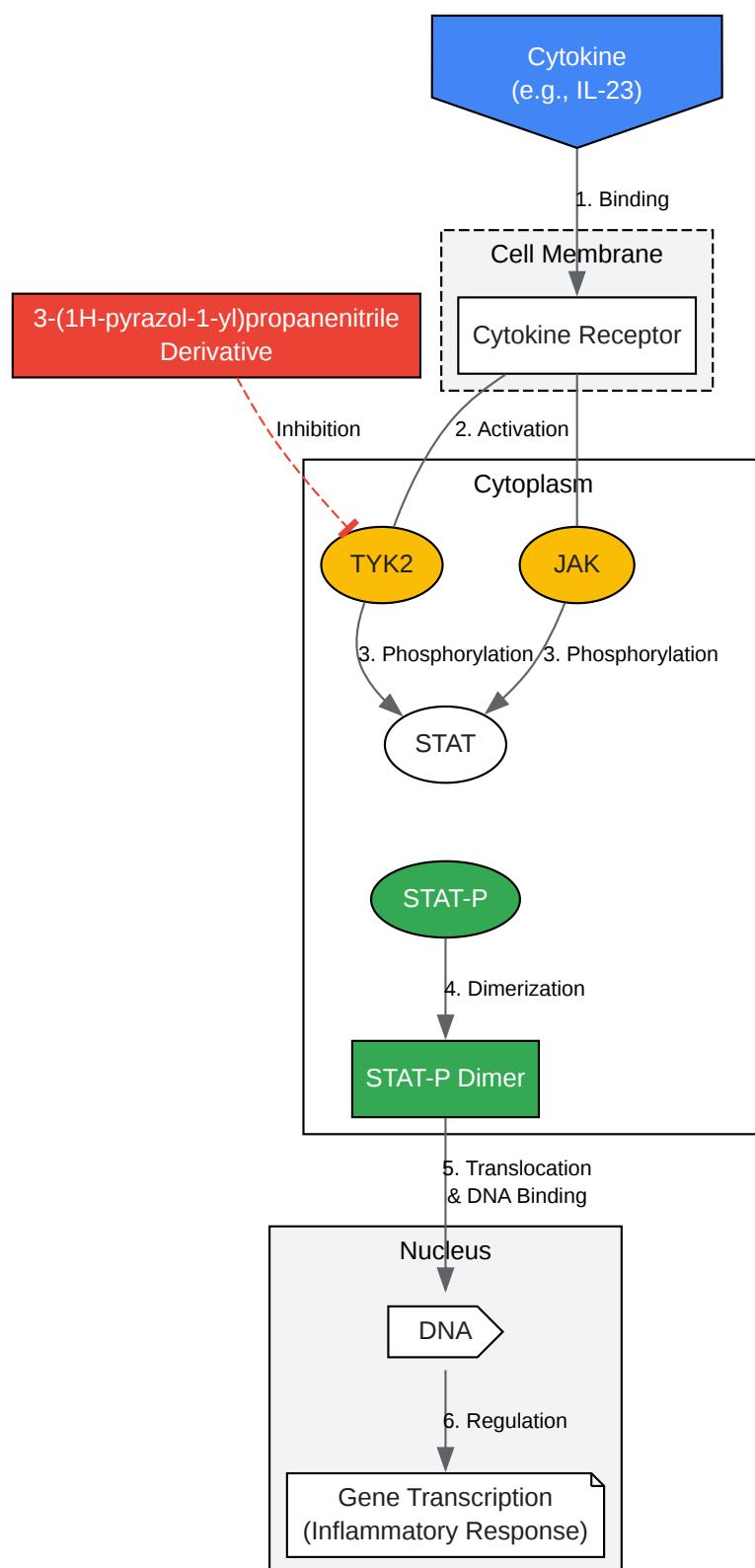
- Hexanes and Ethyl Acetate for elution

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole (1.0 eq) in a suitable solvent such as dichloromethane.
- Addition of Reagents: Add acrylonitrile (1.1 eq) to the solution. Subsequently, add a catalytic amount of Triton B (e.g., 0.05 eq).
- Reaction: Stir the mixture at room temperature or heat gently (e.g., 40 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by vacuum distillation to yield pure **3-(1H-pyrazol-1-yl)propanenitrile**.^[4]

Application in Drug Discovery: TYK2 Inhibition

Derivatives of **3-(1H-pyrazol-1-yl)propanenitrile** have emerged as significant scaffolds in medicinal chemistry. Notably, they have been investigated as selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.^[6]


TYK2 is a crucial component of the JAK-STAT signaling pathway, which transduces signals for various cytokines, including IL-12, IL-23, and Type I interferons. These cytokines are implicated in the pathogenesis of numerous autoimmune and inflammatory disorders. By selectively

inhibiting TYK2, these compounds can modulate the immune response, offering a targeted therapeutic approach for conditions like inflammatory bowel disease.[6]

The development of these inhibitors involves modifying the core **3-(1H-pyrazol-1-yl)propanenitrile** structure to optimize potency, selectivity against other JAK family members (JAK1, JAK2, JAK3), and pharmacokinetic properties.[6]

Simplified JAK-STAT Signaling Pathway

The following diagram illustrates the role of TYK2 within the JAK-STAT signaling cascade, the target of the aforementioned inhibitors.

[Click to download full resolution via product page](#)

Caption: Role of TYK2 in JAK-STAT Signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 3-(1h-pyrazol-1-yl)propanenitrile (C₆H₇N₃) [pubchemlite.lcsb.uni.lu]
- 2. 3-(1H-PYRAZOL-1-YL)PROPANENITRILE CAS#: 88393-88-8 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 88393-88-8 CAS MSDS (3-(1H-PYRAZOL-1-YL)PROPANENITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 3-(1H-PYRAZOL-1-YL)PROPANENITRILE | 88393-88-8 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [3-(1H-pyrazol-1-yl)propanenitrile chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1311428#3-1h-pyrazol-1-yl-propanenitrile-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com